molecular formula C11H13N3O2S B320818 4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE

4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE

Cat. No.: B320818
M. Wt: 251.31 g/mol
InChI Key: QONHUBTWLRAEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE is an organic compound with the molecular formula C11H13N3O2S and a molecular weight of 251.31 g/mol. This compound belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial applications.

Preparation Methods

The synthesis of 4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the reaction of p-nitrobenzoic acid with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then reacted with ammonia to form paranitrobenzamide. This intermediate is further reacted with hydrazine hydrate in the presence of ferric hydroxide to yield the final product .

Chemical Reactions Analysis

4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrazine hydrate, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound exhibits antioxidant and antibacterial activities, making it useful in biological studies.

    Medicine: Benzamide derivatives, including this compound, have potential therapeutic applications due to their anti-inflammatory, analgesic, and anti-tumor properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE can be compared with other similar compounds such as:

    4-Aminobenzamide: This compound is structurally similar but lacks the propanoylcarbamothioyl group.

    N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide: This derivative has an additional ethyl and phenyl group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C11H13N3O2S/c1-2-9(15)14-11(17)13-8-5-3-7(4-6-8)10(12)16/h3-6H,2H2,1H3,(H2,12,16)(H2,13,14,15,17)

InChI Key

QONHUBTWLRAEJM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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